molecular formula C12H14FNO3 B2975903 Methyl 3-fluoro-4-morpholinobenzoate CAS No. 495405-04-4

Methyl 3-fluoro-4-morpholinobenzoate

Cat. No.: B2975903
CAS No.: 495405-04-4
M. Wt: 239.246
InChI Key: XKFBEJXUWWCIIO-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-morpholinobenzoate is an organic compound with the molecular formula C12H14FNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a fluorine atom, and the 4-position is substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-morpholinobenzoate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-nitrobenzoic acid with morpholine under suitable conditions to form the corresponding amide. This intermediate is then esterified using methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-morpholinobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 3-fluoro-4-morpholinobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-morpholinobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-nitrobenzoate
  • 3-fluoro-4-morpholinoaniline
  • Methyl 3-fluoro-4-morpholinophenyl carbamate

Uniqueness

Methyl 3-fluoro-4-morpholinobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl 3-fluoro-4-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBEJXUWWCIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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